4-Ethynylpyrimidin-2-amine

Vue d'ensemble

Description

4-Ethynylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Mécanisme D'action

Target of Action

4-Ethynylpyrimidin-2-amine is a derivative of pyrimidine, a class of compounds known to have various biological activities .

Mode of Action

For instance, a derivative of 4,6-diarylpyrimidin-2-amine was found to inhibit AURKA activity and reduce its phosphorylation .

Biochemical Pathways

The inhibition of aurka by similar compounds can affect various cellular processes, including cell cycle progression .

Result of Action

Similar compounds have been shown to have anticancer properties, reducing clonogenicity, arresting the cell cycle at the g2/m phase, and inducing caspase-mediated apoptotic cell death .

Analyse Biochimique

Biochemical Properties

It is known that pyrimidine derivatives, such as 4-Ethynylpyrimidin-2-amine, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrimidine derivative and the biomolecules it interacts with.

Cellular Effects

It is known that pyrimidine derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylpyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with an ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the coupling of 2-iodopyrimidine with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and typically requires a base like triethylamine. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethynylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of pyrimidine-2-carbaldehyde or pyrimidine-2-carboxylic acid.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of N-substituted pyrimidine derivatives.

Applications De Recherche Scientifique

4-Ethynylpyrimidin-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Comparaison Avec Des Composés Similaires

2-Aminopyrimidine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

4-Aminopyrimidine: Similar structure but with the amino group at a different position, leading to different reactivity and applications.

2,4-Diaminopyrimidine: Contains two amino groups, increasing its potential for forming hydrogen bonds and interacting with biological targets.

Uniqueness: 4-Ethynylpyrimidin-2-amine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for the synthesis of novel heterocyclic compounds and for exploring new therapeutic applications.

Activité Biologique

4-Ethynylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an ethynyl group at the 4-position and an amino group at the 2-position, which contribute to its reactivity and ability to interact with various biological targets. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

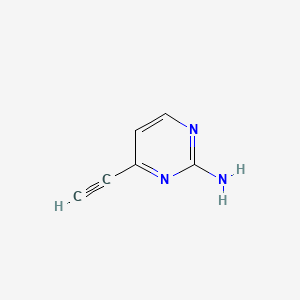

The molecular structure of this compound can be represented as follows:

Structural Features

- Ethynyl Group : Enhances reactivity and allows for the formation of various derivatives.

- Amino Group : Contributes to hydrogen bonding interactions with biological targets.

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit significant biological activities against various pathogens. Notably, studies have shown promising results in inhibiting Trypanosoma brucei rhodesiense, which causes sleeping sickness, and Plasmodium falciparum, responsible for malaria. The antitrypanosomal and antiplasmodial activities suggest that this compound could serve as a lead structure for developing new antiparasitic agents.

Enzyme Inhibition

This compound has been identified as an inhibitor of several kinases involved in cellular signaling pathways. The compound's ability to inhibit these enzymes is crucial for its potential application in cancer therapy. Kinetic studies have demonstrated that it effectively reduces enzymatic activity, highlighting its promise as a therapeutic agent.

Anti-inflammatory Properties

Pyrimidine derivatives, including this compound, have been reported to exhibit anti-inflammatory effects. This property is particularly relevant in the context of chronic inflammatory diseases, where modulation of inflammatory pathways can lead to therapeutic benefits.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their corresponding biological activities:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Ethynyl group at position 4 | Antiparasitic, kinase inhibition |

| 5-Ethynylpyrimidin-2-amine | Ethynyl group at position 5 | Antitrypanosomal, anti-inflammatory |

| 6-Methylpyrimidin-2-amine | Methyl group at position 6 | Variation in binding affinity |

| 4-Aminopyrimidine | Amino group at position 4 | Lacks ethynyl functionality |

The unique combination of an ethynyl substituent and an amino group enhances the reactivity of this compound compared to other similar compounds, making it a valuable scaffold for drug development.

Case Study: Kinase Inhibition

A notable study focused on the inhibition of cyclin-dependent kinases (CDKs) by derivatives of this compound. The study reported that specific modifications to the compound's structure significantly enhanced its inhibitory potency against CDK7, a critical regulator of cell cycle progression. The lead compound demonstrated an IC50 value in the low micromolar range, indicating strong inhibitory activity .

Case Study: Antiparasitic Efficacy

In another study examining antiparasitic efficacy, researchers synthesized various analogs of this compound and evaluated their activity against Plasmodium falciparum. Several derivatives exhibited potent antiplasmodial activity with IC50 values below 1 µM, suggesting that structural modifications can lead to improved therapeutic profiles against malaria.

Propriétés

IUPAC Name |

4-ethynylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-5-3-4-8-6(7)9-5/h1,3-4H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYUIYKJIYIVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668264 | |

| Record name | 4-Ethynylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-18-5 | |

| Record name | 4-Ethynyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethynylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.